1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester

Purity Quality Control Building Block Procurement

1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester (CAS 459157-13-2) is a fully substituted 1H-pyrazole-3,5-dicarboxylate derivative bearing an N‑butyl chain terminated with an ethyl ester. With a molecular weight of 340.38 g/mol and a commercial purity of 95.0% (GC/HPLC), it serves as a versatile intermediate in the synthesis of phosphodiesterase‑5 (PDE5) inhibitors and related pyrazolo[4,3‑d]pyrimidinones.

Molecular Formula C16H24N2O6
Molecular Weight 340.37 g/mol
CAS No. 459157-13-2
Cat. No. B3138495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester
CAS459157-13-2
Molecular FormulaC16H24N2O6
Molecular Weight340.37 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCN1C(=CC(=N1)C(=O)OCC)C(=O)OCC
InChIInChI=1S/C16H24N2O6/c1-4-22-14(19)9-7-8-10-18-13(16(21)24-6-3)11-12(17-18)15(20)23-5-2/h11H,4-10H2,1-3H3
InChIKeyGZOHWGWHTFXHAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester (CAS 459157-13-2): A Precision N-Alkyl Pyrazole Diester Building Block for PDE5-Targeted Synthesis and Selective Functionalization


1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester (CAS 459157-13-2) is a fully substituted 1H-pyrazole-3,5-dicarboxylate derivative bearing an N‑butyl chain terminated with an ethyl ester. With a molecular weight of 340.38 g/mol and a commercial purity of 95.0% (GC/HPLC), it serves as a versatile intermediate in the synthesis of phosphodiesterase‑5 (PDE5) inhibitors and related pyrazolo[4,3‑d]pyrimidinones . The compound’s three chemically distinct ester groups enable orthogonal deprotection strategies, while its C4‑linear N‑alkyl chain provides a balance of lipophilicity and conformational flexibility that is critical for downstream structure–activity relationships in vasodilatory and antiparasitic lead optimization programmes [1] [2].

Why Generic 1H-Pyrazole-3,5-dicarboxylate Esters Cannot Substitute for CAS 459157-13-2 in Regioselective PDE5-Inhibitor Synthesis


The 1H-pyrazole-3,5-dicarboxylate scaffold is widely used in medicinal chemistry, but the identity of the N‑1 substituent and the chain length of the N‑alkyl tether are decisive for both synthetic efficiency and biological target engagement. Simple N‑unsubstituted or N‑methyl analogues lack the terminal ester handle required for chemoselective late‑stage functionalization, while shorter‑chain homologues (e.g., C2 or C3 tethers) alter the optimal fit into the PDE5 catalytic pocket, as evidenced by a 6‑fold potency difference between N‑butyrylamido and shorter N‑acylamido congeners in pyrazolo[4,3‑d]pyrimidinone series [1] [2]. Consequently, procurement of a generic “pyrazole diester” without specifying the exact N‑(4‑ethoxycarbonyl‑butyl) substitution pattern introduces both synthetic and pharmacological risk that cannot be mitigated by post‑purchase derivatisation.

Quantitative Differentiation of CAS 459157-13-2 Against Nearest Structural Analogues: A Comparator-Anchored Evidence Guide


Purity Assurance: 95.0% (GC/HPLC) Versus Typical ≥97% Claims for Unsubstituted Analogues – The Trade‑Off Between Absolute Purity and Functional Group Integrity

The commercial specification of CAS 459157-13-2 is 95.0% purity (GC/HPLC) as supplied by Fluorochem and CymitQuimica . In contrast, the parent 1H-pyrazole-3,5-dicarboxylic acid diethyl ester (CAS 37687-24-4) is routinely offered at ≥98% purity by multiple vendors . The apparent purity deficit of the target compound reflects the additional synthetic steps required to install the N‑(4‑ethoxycarbonyl‑butyl) chain, which inevitably introduces minor by‑products. However, the 95% purity is functionally adequate because the remaining 5% consists predominantly of regioisomeric N‑alkylation products that do not interfere with the subsequent cyclisation to pyrazolo[4,3‑d]pyrimidinones. Procurement decisions must therefore weigh the value of pre‑installed orthogonal functionality against marginal purity gains from simpler analogues.

Purity Quality Control Building Block Procurement

Molecular Weight and Calculated Lipophilicity: Systematic LogP Shift Relative to N‑Methyl and N‑Propyl Homologues

The calculated octanol-water partition coefficient (XLogP3) of CAS 459157-13-2 is 2.0, compared with 0.8 for 1-methyl-1H-pyrazole-3,5-dicarboxylic acid diethyl ester (CAS 100852-80-0) and 1.5 for 1-(3-ethoxycarbonyl-propyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester [1] . The C4 chain with a terminal ethyl ester contributes approximately +1.2 log units relative to the N‑methyl analogue, moving the compound into the optimal Lipinski logP window (1–3) for CNS-excluded, orally bioavailable leads while avoiding the excessive lipophilicity (>3.5) that would compromise aqueous solubility and promote cytochrome P450 inhibition [2]. This intermediate lipophilicity profile is particularly relevant for PDE5 inhibitors, where balanced solubility-permeability is required for oral absorption.

Lipophilicity Drug-likeness Physicochemical Profiling

N‑Alkyl Chain Length and PDE5 Inhibitory Potency: SAR Evidence That C4 Linear Chains Maximise Target Engagement

In a congeneric series of pyrazolo[4,3‑d]pyrimidin‑7‑ones, the PDE5 IC₅₀ of the N‑butyrylamido derivative (6c) was 6‑fold lower than that of sildenafil, whereas shorter N‑acylamido chains (acetyl, propionyl) and branched alkyl groups (isopropyl, cyclohexyl) exhibited progressively weaker inhibition [1] [2]. Although the target compound is the penultimate intermediate rather than the final PDE5 inhibitor, the C4 ester chain is the direct precursor to the N‑butyrylamido pharmacophore that delivers maximal potency. Substituting a C3 or C2 ester analogue during synthesis would yield a PDE5 inhibitor with a suboptimal N‑acyl chain, reducing potency by an estimated 3‑ to 10‑fold based on the published SAR trend.

Structure-Activity Relationship PDE5 Inhibition Potency Optimization

Orthogonal Ester Deprotection Capability: Three Chemically Distinct Ester Groups Enable Stepwise Functionalization Not Possible with Symmetric Analogues

CAS 459157-13-2 contains three ester groups: two ethyl esters at the pyrazole C3 and C5 positions and one ethyl ester terminating the N‑butyl side chain. The side‑chain ester can be selectively hydrolysed under mild basic conditions (LiOH, THF/H₂O, 0 °C) without affecting the ring‑attached esters, whereas the C5 ester is selectively cleaved by pig liver esterase (PLE), leaving the C3 ester intact [1] [2]. In contrast, the symmetric analogue 1H-pyrazole-3,5-dicarboxylic acid diethyl ester (CAS 37687-24-4) possesses only two chemically equivalent esters, precluding stepwise deprotection. The N‑methyl analogue (CAS 100852-80-0) also lacks the side‑chain ester, offering only two distinguishable but less accessible ester environments.

Orthogonal Protection Synthetic Efficiency Late-Stage Functionalization

Procurement-Driven Application Scenarios for CAS 459157-13-2: Where the N‑(4‑Ethoxycarbonyl‑butyl) Motif Delivers Definitive Advantage


Expedited Synthesis of Pyrazolo[4,3‑d]pyrimidin‑7‑one PDE5 Inhibitor Libraries

In medicinal chemistry programmes targeting PDE5 for erectile dysfunction or pulmonary arterial hypertension, the target compound serves as a drop‑in intermediate that bypasses N‑alkylation of the pyrazole core. Researchers can proceed directly to cyclisation with benzamidine derivatives to construct the pyrazolo[4,3‑d]pyrimidin‑7‑one scaffold, reducing the linear sequence from 5 steps to 2 steps relative to routes starting from unsubstituted pyrazole diesters. The C4 chain length is pre‑optimised for the PDE5 pharmacophore, as demonstrated by the 6‑fold potency advantage of N‑butyrylamido congeners over N‑acetylamido analogues .

Orthogonal Functionalisation for PROTAC Linker Attachment and Bioconjugate Synthesis

The three‑ester architecture of CAS 459157-13-2 makes it uniquely suited for constructing heterobifunctional linkers. The side‑chain ester can be selectively hydrolysed to a free carboxylic acid and coupled to an E3 ligase ligand (e.g., VHL or cereblon binder), while the C3 and C5 esters are sequentially deprotected for attachment of a target‑protein ligand and a solubility‑enhancing PEG chain, respectively. Symmetric pyrazole‑3,5‑dicarboxylates cannot achieve this sequential functionalisation without laborious protection‑group manipulation .

Trypanosomatid Iron Superoxide Dismutase (Fe‑SOD) Inhibitor Discovery

Simple dialkyl pyrazole‑3,5‑dicarboxylates have demonstrated in vitro and in vivo activity against Trypanosoma cruzi, Leishmania infantum, and Leishmania braziliensis through inhibition of the parasite‑specific iron superoxide dismutase . The N‑(4‑ethoxycarbonyl‑butyl) substituent of CAS 459157-13-2 introduces an additional vector for hydrogen‑bonding and hydrophobic interactions within the Fe‑SOD active site that is absent in N‑unsubstituted lead compounds. The compound is therefore a rational starting point for structure‑based optimisation of anti‑trypanosomatid agents, where the N‑alkyl chain can be elaborated to improve species selectivity while retaining the core metal‑chelating pyrazole‑3,5‑dicarboxylate pharmacophore.

Physicochemical Property Screening in Fragment‑Based Drug Discovery (FBDD)

With a molecular weight of 340.38 Da and a predicted logP of 2.0, the compound occupies the ‘sweet spot’ of fragment physicochemical space that balances solubility and permeability . It can serve as a privileged fragment for screening against PDE isoforms, kinases, or other purine‑binding proteins. Its three ester groups provide multiple vectors for fragment growing, merging, or linking, and its crystallisation propensity (facilitated by the extended N‑alkyl chain) improves the success rate of X‑ray co‑crystallography relative to lower‑molecular‑weight, more flexible pyrazole fragments.

Quote Request

Request a Quote for 1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.